Benzyl (5-bromothiazol-4-yl)carbamate
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Overview
Description
Benzyl (5-bromothiazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a 5-bromothiazol-4-yl moiety through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromothiazol-4-yl)carbamate typically involves the reaction of 5-bromothiazole-4-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-bromothiazol-4-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with different functional groups.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Hydrolysis: Benzylamine and 5-bromothiazole-4-carboxylic acid.
Scientific Research Applications
Benzyl (5-bromothiazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl (5-bromothiazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The thiazole ring may also interact with hydrophobic pockets in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- 5-Bromothiazole-4-carboxylic acid
- Benzyl (2-oxopropyl)carbamate
Uniqueness
Benzyl (5-bromothiazol-4-yl)carbamate is unique due to the presence of both a benzyl group and a 5-bromothiazol-4-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom in the thiazole ring provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential biological activity.
Properties
Molecular Formula |
C11H9BrN2O2S |
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Molecular Weight |
313.17 g/mol |
IUPAC Name |
benzyl N-(5-bromo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-10(13-7-17-9)14-11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
InChI Key |
RLBZTDSXXYRNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC=N2)Br |
Origin of Product |
United States |
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